molecular formula C35H41BN4O9S2 B14084576 5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

Cat. No.: B14084576
M. Wt: 736.7 g/mol
InChI Key: IPLVPBACMPHHTN-UHFFFAOYSA-N
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Description

“5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid” is a complex organic compound that features multiple functional groups, including boronic acid, sulfonamide, and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Formation of the Boronobenzoyl Group: This could involve the reaction of a benzoyl chloride derivative with a boronic acid or boronate ester under basic conditions.

    Introduction of the Sulfamoyl Group: This might be achieved through the reaction of an amine with a sulfonyl chloride in the presence of a base.

    Formation of the Imine Group: This could involve the condensation of an amine with an aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the boronic acid and imine groups.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: The sulfonamide and boronic acid groups may participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reducing agents could include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biology, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent.

Industry

In industry, it might find applications in materials science, such as in the development of new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The boronic acid group, for example, is known to interact with serine proteases, while the sulfonamide group could inhibit carbonic anhydrase enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid Derivatives: These compounds share the sulfonic acid group and may exhibit similar reactivity.

    Boronic Acid Derivatives: These compounds share the boronic acid group and are often studied for their potential in medicinal chemistry.

    Imine Derivatives: These compounds share the imine group and may exhibit similar reactivity in condensation and reduction reactions.

Properties

Molecular Formula

C35H41BN4O9S2

Molecular Weight

736.7 g/mol

IUPAC Name

5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

InChI

InChI=1S/C35H41BN4O9S2/c1-5-37-31-15-9-25(17-22(31)3)34(26-10-16-32(38-6-2)23(4)18-26)30-14-13-29(19-33(30)51(47,48)49)50(45,46)40-21-28(41)20-39-35(42)24-7-11-27(12-8-24)36(43)44/h7-19,28,37,40-41,43-44H,5-6,20-21H2,1-4H3,(H,39,42)(H,47,48,49)

InChI Key

IPLVPBACMPHHTN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(CNS(=O)(=O)C2=CC(=C(C=C2)C(=C3C=CC(=NCC)C(=C3)C)C4=CC(=C(C=C4)NCC)C)S(=O)(=O)O)O)(O)O

Origin of Product

United States

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